2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

Catalog No.
S735176
CAS No.
918538-05-3
M.F
C6H3Cl2N3
M. Wt
188.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

CAS Number

918538-05-3

Product Name

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

IUPAC Name

2,4-dichloropyrrolo[2,1-f][1,2,4]triazine

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

InChI

InChI=1S/C6H3Cl2N3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H

InChI Key

BSZGZNRUUJXKKQ-UHFFFAOYSA-N

SMILES

C1=CN2C(=C1)C(=NC(=N2)Cl)Cl

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)Cl)Cl

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is a key heterocyclic intermediate used in the development of targeted therapeutics. Its core structure, a pyrrolotriazine, is recognized as a privileged scaffold in medicinal chemistry, forming the basis for multiple kinase inhibitors that have advanced into clinical development. [REFS-1, REFS-2] This compound provides two chemically distinct chlorine atoms at the C2 and C4 positions, enabling predictable, sequential reactions for building complex, high-value molecules for pharmaceutical research and development. [3]

Substituting this specific dichlorinated pyrrolotriazine is not viable in established synthetic workflows. The differential reactivity between the C4 and C2 chlorine atoms is a key processability feature, allowing for predictable, site-selective nucleophilic substitutions that are fundamental to building target molecules. [1] Replacing it with a dibromo analog would alter the reactivity profile and selectivity, requiring complete re-optimization of coupling conditions and potentially leading to different impurity profiles. Using a different heterocyclic core, such as a dihalopyrimidine, would constitute a completely different synthetic strategy towards kinase inhibitors and would not be a direct replacement. Furthermore, using a monofunctionalized (monochloro) version of the scaffold would eliminate the ability to perform two-vector library synthesis, severely limiting its utility in a drug discovery context where diversification is paramount.

Enables Predictable, Site-Selective Synthesis via Differential Halogen Reactivity

The primary procurement value of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine lies in the differential reactivity of its two chlorine atoms, enabling controlled, stepwise synthesis. In the documented synthesis of precursors for the clinical candidate BMS-754807, reaction with an aminopyrazole resulted in the preferential nucleophilic displacement of the chloride at the C4 position, leaving the C2 chloride intact for subsequent functionalization. [1] This predictable, site-selective reactivity is a crucial feature for process control and efficient multi-step syntheses.

Evidence DimensionSite-selectivity in nucleophilic aromatic substitution
Target Compound DataC4-Chloride: Preferentially displaced by aminopyrazole nucleophile.
Comparator Or BaselineC2-Chloride (on the same molecule): Remained intact under initial reaction conditions, allowing for subsequent, different modification.
Quantified DifferenceQualitatively high selectivity for C4 over C2 substitution.
ConditionsTreatment with 5-cyclopropyl-3-aminopyrazole, as part of the synthesis of IGF-1R inhibitors. [<a href="https://pubs.acs.org/doi/10.1021/jm901173s" target="_blank">1</a>]

This inherent reactivity difference allows chemists to build two different substituents onto the core in a specific order, a critical advantage for creating complex molecules and diverse libraries without complex protecting group strategies.

Validated Starting Material for Clinical Candidate BMS-754807, a Potent IGF-1R Kinase Inhibitor

This compound is the documented starting material for the synthesis of BMS-754807, a potent and selective inhibitor of Insulin-like Growth Factor Receptor (IGF-1R) kinase that advanced into clinical development. [REFS-1, REFS-2] BMS-754807 demonstrated nanomolar potency in inhibiting cancer cell proliferation, with an IC50 of 7 nM in the IGF-Sal cell line. [1] In vivo, it achieved complete tumor growth inhibition in a transgenic tumor model at doses as low as 6.25 mg/kg. [1]

Evidence DimensionBiological activity of downstream product (BMS-754807)
Target Compound DataServes as the foundational scaffold for BMS-754807, which has a cellular antiproliferative IC50 of 7 nM.
Comparator Or BaselineN/A (Demonstrates direct utility as a precursor for a high-value clinical compound)
Quantified DifferenceN/A
ConditionsAntiproliferative activity measured in IGF-Sal tumor cell line. [<a href="https://pubs.acs.org/doi/10.1021/jm901173s" target="_blank">1</a>]

Procuring this specific precursor provides a direct, proven, and published route to a clinically-evaluated kinase inhibitor scaffold, reducing development risk and saving time for research programs targeting IGF-1R and related kinases.

Versatile Platform for Developing Potent Dual c-Met/VEGFR-2 Kinase Inhibitors

Beyond IGF-1R, the pyrrolo[2,1-f][1,2,4]triazine core derived from this dichloro-intermediate is a validated platform for other high-interest cancer targets. A separate research program developed novel derivatives as potent dual inhibitors of c-Met and VEGFR-2. [1] The lead compound from this series, 27a, showed potent enzymatic inhibition of both c-Met (IC50 = 2.3 nM) and VEGFR-2 (IC50 = 5.0 nM), demonstrating the scaffold's versatility for creating highly potent inhibitors against different kinase families.

Evidence DimensionEnzymatic inhibition (IC50) of downstream derivatives
Target Compound DataEnables synthesis of derivatives with potent dual inhibition (c-Met IC50 = 2.3 nM; VEGFR-2 IC50 = 5.0 nM).
Comparator Or BaselineForetinib (a known c-Met/VEGFR-2 inhibitor) was used as a positive control in the study.
Quantified DifferenceThe derivative (27a) showed superior c-Met inhibition and comparable VEGFR-2 inhibition to the positive control in cellular assays. [<a href="https://doi.org/10.1016/j.ejmech.2018.09.050" target="_blank">1</a>]
ConditionsEnzymatic kinase assays for c-Met and VEGFR-2. [<a href="https://doi.org/10.1016/j.ejmech.2018.09.050" target="_blank">1</a>]

This demonstrates that the compound is not a one-trick pony for a single target but a versatile and privileged scaffold, making it a strategic procurement choice for broader kinase inhibitor discovery campaigns.

Core Building Block for Novel IGF-1R / Insulin Receptor Kinase Inhibitors

This compound is the right choice for research groups aiming to replicate, modify, or build upon the clinically evaluated inhibitor BMS-754807. Its use provides the most direct synthetic route to this class of potent IGF-1R/IR inhibitors, leveraging a published and validated chemical pathway. [1]

Scaffolding for Two-Vector Medicinal Chemistry Libraries

Ideal for drug discovery programs requiring high chemical diversity. The site-selective reactivity of the C4 and C2 positions allows for the systematic and parallel synthesis of large libraries, enabling exploration of structure-activity relationships around two distinct vectors from a single, reliable starting material. [REFS-1, REFS-2]

Development of Next-Generation c-Met and VEGFR-2 Dual Inhibitors

For researchers focused on overcoming resistance or improving selectivity in anti-angiogenesis and cell proliferation pathways, this intermediate serves as a proven starting point. It enables the synthesis of compounds based on the pyrrolotriazine core, which has demonstrated potent, single-digit nanomolar dual inhibition of both c-Met and VEGFR-2 kinases. [3]

XLogP3

2.3

Wikipedia

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

Dates

Last modified: 08-15-2023

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